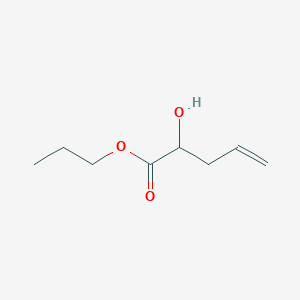
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of agrochemicals, particularly as a fungicide and herbicide.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with DNA replication, leading to its antimicrobial and anti-cancer properties. The exact pathways and molecular targets are still under investigation, but its ability to disrupt cellular processes is a key aspect of its mechanism.
Comparison with Similar Compounds
5-Chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
5-Chloro-3-(2,2-dimethoxyethyl)-1,2,4-thiadiazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
5-Chloro-3-methyl-1,2,4-thiadiazole: Another derivative with a methyl group instead of the diethoxyethyl group, which may affect its biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
5-chloro-3-(2,2-diethoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-12-7(13-4-2)5-6-10-8(9)14-11-6/h7H,3-5H2,1-2H3 |
InChI Key |
PKHJILWKVOXGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=NSC(=N1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
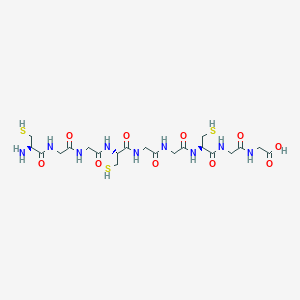
![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
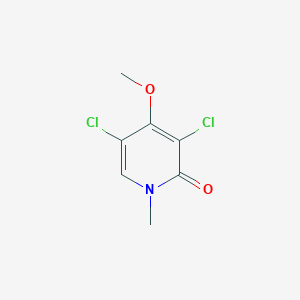
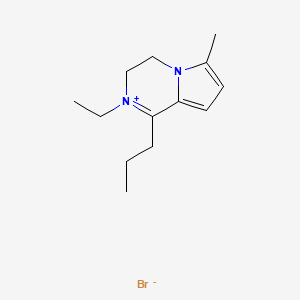
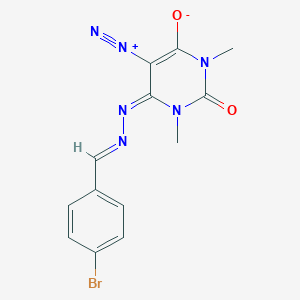
![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)
